molecular formula C26H26N4OS B11340382 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11340382
M. Wt: 442.6 g/mol
InChI Key: FMPXUQNACDSAMJ-UHFFFAOYSA-N
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Description

2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features a naphthyridine core, a sulfanyl group, and a dimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving suitable precursors such as 2-aminopyridine derivatives.

    Introduction of the Benzyl and Cyano Groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of the Sulfanyl Group: This step involves the reaction of the naphthyridine core with a thiol reagent.

    Formation of the Acetamide Moiety: This can be achieved through an amide coupling reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is not well-documented. it is likely to interact with specific molecular targets and pathways based on its structural features. For example, the naphthyridine core may interact with nucleic acids or proteins, while the sulfanyl group may participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine Derivatives: These compounds share the naphthyridine core and may have similar biological activities.

    Benzyl-Substituted Compounds: Compounds with benzyl groups may exhibit similar reactivity and properties.

    Cyano-Substituted Compounds: These compounds may have similar electronic properties due to the presence of the cyano group.

Uniqueness

2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is unique due to the combination of its structural features, which may confer specific reactivity and biological activity not found in other compounds.

Properties

Molecular Formula

C26H26N4OS

Molecular Weight

442.6 g/mol

IUPAC Name

2-[(6-benzyl-3-cyano-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C26H26N4OS/c1-18-8-9-23(19(2)12-18)28-25(31)17-32-26-21(14-27)13-22-16-30(11-10-24(22)29-26)15-20-6-4-3-5-7-20/h3-9,12-13H,10-11,15-17H2,1-2H3,(H,28,31)

InChI Key

FMPXUQNACDSAMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C=C3CN(CCC3=N2)CC4=CC=CC=C4)C#N)C

Origin of Product

United States

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